N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features an indole moiety, a pyrrolidinyl group, and a benzenesulfonamide structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
The pyrrolidinyl group is incorporated through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or its derivative. The benzenesulfonamide structure is formed by reacting the corresponding sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolidinyl moiety.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine: Shares the indole moiety with a methoxy group but differs in the side chain structure.
2-(1H-Indol-3-yl)-N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Contains a similar indole structure with a methoxy group but has a different amide linkage.
5-Methoxy MiPT: Another indole derivative with a methoxy group, differing in the side chain and functional groups.
Uniqueness
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of an indole moiety, a pyrrolidinyl group, and a benzenesulfonamide structure. This unique combination contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23N3O4S/c1-28-17-6-9-20-19(13-17)15(14-22-20)10-11-23-29(26,27)18-7-4-16(5-8-18)24-12-2-3-21(24)25/h4-9,13-14,22-23H,2-3,10-12H2,1H3 |
InChI Key |
LKVQNYHGCOXVCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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